N-(4-chloro-3-nitrophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-(4-Chloro-3-nitrophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is a complex organic compound with significant applications in various fields of chemistry and biology This compound is characterized by its unique structure, which includes a chlorinated nitrophenyl group, a methylated phenyl group, and an isoxazolecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide typically involves multi-step organic reactions. One common method includes the nitration of 4-chlorophenyl compounds followed by the introduction of the isoxazole ring through cyclization reactions. The final step often involves the formation of the carboxamide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-3-nitrophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in an aprotic solvent.
Major Products
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of 4-amino-3-nitrophenyl derivatives.
Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Chloro-3-nitrophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the isoxazole ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-nitrophenol
- N-(4-Chloro-3-nitrophenyl)methanesulfonamide
- (E)-N′-(4-Chloro-3-nitrobenzylidene)acetohydrazide
Uniqueness
N-(4-Chloro-3-nitrophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is unique due to its combination of a nitrophenyl group, a methylated phenyl group, and an isoxazolecarboxamide moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C17H12ClN3O4 |
---|---|
Molecular Weight |
357.7 g/mol |
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C17H12ClN3O4/c1-10-15(16(20-25-10)11-5-3-2-4-6-11)17(22)19-12-7-8-13(18)14(9-12)21(23)24/h2-9H,1H3,(H,19,22) |
InChI Key |
YRKNOVFVNYFXKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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